2-苄基苯甲醛

描述

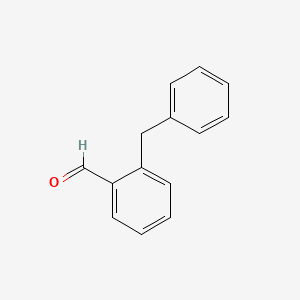

2-Benzylbenzaldehyde is a chemical compound with the molecular formula C14H12O . It can serve as a starting material for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 2-Benzylbenzaldehyde involves several steps. One method involves the use of iodine and phosphorous acid in 1,2-dichloro-ethane at 60℃ for 13 hours . Another method involves a multi-step reaction with 3 steps: ethanol for 0.33 hours under heating, 50% aq. NaOH in dioxane for 1 hour at 90 °C, and pentane for 1 hour at 15 - 20 °C under irradiation .

Molecular Structure Analysis

The molecular structure of 2-Benzylbenzaldehyde consists of a benzene ring attached to a benzyl group and an aldehyde group.

Chemical Reactions Analysis

2-Benzylbenzaldehyde is reactive due to its carbonyl group, which allows for various chemical transformations such as condensation reactions, aldol reactions, and reductive amination.

科学研究应用

1. 合成方法和衍生物

2-苄基苯甲醛衍生物可以通过2-甲基苯甲醛和碘苯经由C(sp(3))-H活化过程合成。该方法涉及乙酰肼酮的形成作为瞬态导向基,展示出显著的导向效应以高效产物 (Ma, Lei, & Hu, 2016)。

2. 固相有机合成中的应用

苯甲醛衍生物,包括2-苄基苯甲醛,已被研究作为固相有机合成的连接剂。这包括在合成二级胺、脲、磺胺、芳基酰胺和烷基酰胺方面的应用,展示了其作为起始物的多功能性 (Swayze, 1997)。

3. 催化氧化应用

2-苄基苯甲醛在催化氧化过程中也具有相关性。例如,水溶性2N2O–Cu(II)配合物已被用于在纯水中将苄基醇氧化为相应的醛,产物收率高,展示了该化合物广泛的底物范围 (Wu等,2016)。

4. 远程苄基C(sp3)–H氧功能化

研究探索了在受阻的对位羟基团存在的情况下对苄基团进行氧功能化,这对于对来自2-苄基苯甲醛的一次和二次苄基团进行官能化是相关的。这种方法对于芳香醛类化合物的合成是重要的,在药物应用中具有相关性 (Jiang等,2014)。

5. 光反应中的应用

2-苄基苯甲醛已被用于光化学反应。在照射下,它可以发生光亚烯醇化反应,导致高立体选择性的环加成反应,从而展示了其在光化学中的潜力 (Arnold et al., 1974)。

6. 催化中的分子模拟

密度泛函理论已被应用于研究2-羟基苯甲醛衍生物在Pd(111)表面上的催化转化,展示了2-苄基苯甲醛衍生物在分子模拟中的应用以理解催化过程 (Verma & Kishore,2017)。

7. 硝基苯甲醛的合成

2-苄基苯甲醛衍生物被用于合成硝基苯甲醛,这是各种化学过程中的重要中间体。一项使用微反应器合成这些化合物的研究显示了在过程中的安全性和效率的提高 (Russo et al., 2017)。

8. 合成应用的进展

过去十年在溴乙烯醛化学领域取得了显著进展,使用2-苄基苯甲醛衍生物在钯催化条件下合成生物和药用重要化合物 (Ghosh & Ray, 2017)。

9. 抗氧化活性研究

对2-苄基苯甲醛衍生物进行了自由基清除活性的研究,使用DFT/B3LYP计算的分子描述符。这项研究突出了该化合物在抗氧化活性研究中的潜力 (Nenadis & Tsimidou, 2012)。

安全和危害

作用机制

Target of Action

It is known that benzaldehyde, a similar compound, binds chemically to cellular macromolecules, particularly to free amino groups of proteins .

Mode of Action

2-Benzylbenzaldehyde, like benzaldehyde, may interact with its targets by forming Schiff’s bases . These are compounds that result from the condensation of an aldehyde (or ketone) with a primary amine. This interaction could lead to changes in the structure and function of the target proteins, affecting their role in various cellular processes .

Pharmacokinetics

Benzaldehyde is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid . These properties could potentially apply to 2-Benzylbenzaldehyde as well, impacting its bioavailability.

Result of Action

The formation of schiff’s bases could potentially alter the structure and function of target proteins, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Benzylbenzaldehyde. For instance, the compound’s partition coefficient (logPow), which measures its distribution between water and octanol, is 3.73 . This value suggests that 2-Benzylbenzaldehyde is somewhat lipophilic, which could influence its absorption and distribution within the body. Additionally, factors such as temperature and pH could potentially affect the stability of 2-Benzylbenzaldehyde and its interaction with target proteins.

属性

IUPAC Name |

2-benzylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMCHWCVLPVAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylbenzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)

![4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid](/img/structure/B2445290.png)

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)